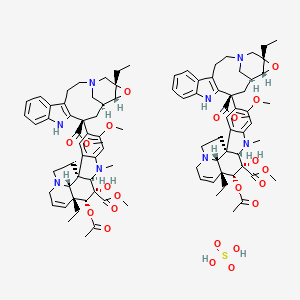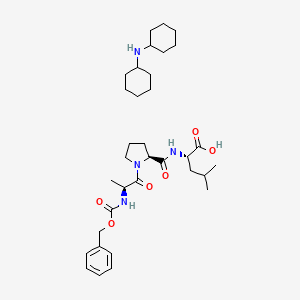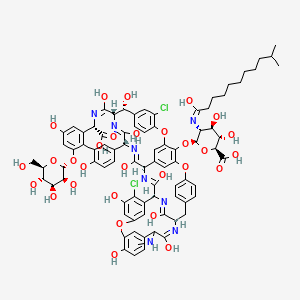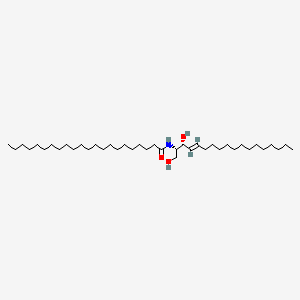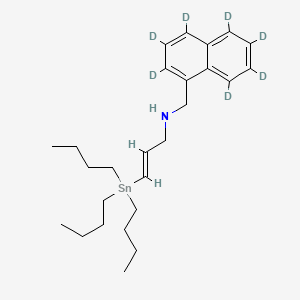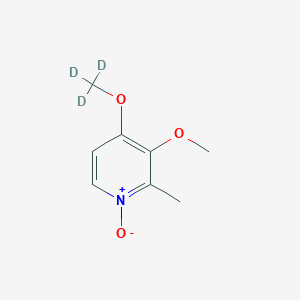
Brimonidine-d4 D-Tartrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brimonidine-d4 D-Tartrate is a highly selective and potent agonist of the alpha-2 adrenergic receptor. It is a synthetic compound derived from the natural product, brimonidine tartrate, and is used in scientific research applications. This compound has been shown to possess a variety of biochemical and physiological effects, and is being studied for its potential use in a range of laboratory experiments.
Applications De Recherche Scientifique
Ophtalmologie : Traitement du glaucome
Le tartrate de brimonidine est largement utilisé dans le traitement du glaucome à angle ouvert et de l’hypertension intraoculaire (HIO). Il agit en diminuant la synthèse de l’humeur aqueuse et en augmentant l’écoulement uvéoscléral {svg_1}.
Technologie pharmaceutique : Gels in situ sensibles aux ions
Des recherches ont été menées sur la formulation d’un gel in situ sensible aux ions (ISG) ophtalmique de BRT afin d’augmenter le temps de rétention et la biodisponibilité du médicament. Cette formulation pourrait permettre une libération contrôlée du médicament, améliorant ainsi son efficacité thérapeutique {svg_2}.
Toxicologie : Sécurité chez les enfants
Des études ont mis en évidence l’importance de tenir BRT hors de portée des enfants en raison de possibles effets secondaires neurologiques. Ces recherches sont essentielles pour élaborer des directives de sécurité et des emballages {svg_3}.
Chimie analytique : Quantification dans les échantillons biologiques
Les taux de brimonidine dans l’urine et le plasma peuvent être déterminés par chromatographie liquide ultra-performante couplée à la spectrométrie de masse en tandem (UPLC-MS/MS). Cette application est importante pour les études toxicologiques et la surveillance thérapeutique des médicaments {svg_4}.
Systèmes d’administration de médicaments : Administration oculaire soutenue
Le développement de systèmes de gélification in situ activés par les ions pour l’administration oculaire soutenue de BRT a été étudié. Ces systèmes peuvent améliorer la conformité des patients et l’efficacité du médicament {svg_5}.
Nanotechnologie : Nanoparticules chargées de médicaments
Le tartrate de brimonidine a été incorporé dans des nanoparticules pour créer un système d’administration de médicaments à libération prolongée. Cette approche peut améliorer considérablement le profil thérapeutique du médicament et réduire la fréquence de l’administration {svg_6}.
Mécanisme D'action
Mode of Action
Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The binding of this compound to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Pharmacokinetics
When administered ophthalmically, this compound is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Brimonidine-d4 D-Tartrate interacts with α2 adrenergic receptors, which are a type of G protein-coupled receptor . The activation of these receptors inhibits the activity of adenylate cyclase, reducing cAMP and hence aqueous humor production by the ciliary body .
Cellular Effects
This compound has been shown to have cytoprotective and neuroprotective properties . It has been observed in studies of cultured cells and in animal models of optic nerve and retinal damage . In a study on myopia treatment, it was found that treatment with brimonidine inhibited the development of form-deprivation myopia (FDM), significantly decreasing myopic refraction, excessive axial length, and elevation of intraocular pressure .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to α2 adrenergic receptors. This binding inhibits the activity of adenylate cyclase, leading to a reduction in cAMP . This, in turn, reduces aqueous humor production by the ciliary body .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, in a study on myopia, the inhibitory effects on the development of form-deprivation myopia (FDM) were observed over a period of 21 days .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For example, in a study on myopia, different concentrations of brimonidine were tested, and it was found that certain dosages inhibited the development of FDM . In another study, it was found that a single intravitreal injection of this compound provided remarkable retinal ganglion cells protection .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully detailed in the available literature. It is known that the compound interacts with α2 adrenergic receptors, which are involved in various cellular signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not fully detailed in the available literature. It is known that the compound is a highly selective α2 adrenergic receptor agonist, suggesting that it may interact with these receptors in various tissues .
Subcellular Localization
The subcellular localization of this compound is not fully detailed in the available literature. Given its role as an α2 adrenergic receptor agonist, it is likely that it interacts with these receptors at the cell membrane .
Propriétés
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)
